molecular formula C14H18FN3O2S B5813123 4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride

4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride

Cat. No.: B5813123
M. Wt: 311.38 g/mol
InChI Key: HXZRQXZJJKDDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride is a thiourea-derived benzamide compound featuring a 4-fluorobenzoyl core, a carbamothioyl group, and a 2-morpholinoethyl substituent. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical or coordination chemistry applications. The thiourea moiety (-NHC(S)NH-) is a key structural feature, often adopting a cis configuration when bonded to secondary amines, which enhances its ability to act as a bidentate ligand for metal complexation . The morpholinoethyl group introduces a polar, nitrogen-containing heterocycle, likely improving aqueous solubility and bioavailability.

Properties

IUPAC Name

4-fluoro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2S/c15-12-3-1-11(2-4-12)13(19)17-14(21)16-5-6-18-7-9-20-10-8-18/h1-4H,5-10H2,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZRQXZJJKDDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparisons with similar compounds.

  • Molecular Formula : C14H18ClFN3O2S
  • Molecular Weight : 347.8 g/mol
  • IUPAC Name : 4-fluoro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide; hydrochloride
  • CAS Number : 327975-20-2

The biological activity of 4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride is thought to stem from its structural features:

  • Fluoro Group : Enhances binding affinity to specific enzymes or receptors.
  • Morpholinoethyl Group : Contributes to overall biological activity and may influence pharmacokinetics.
  • Carbamothioyl Group : Potentially involved in interactions with thiol-containing biomolecules.

Research indicates that the compound may modulate various biochemical processes, although specific molecular targets are still under investigation .

Anticancer Activity

Preliminary studies suggest that derivatives of benzamide compounds, including 4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride, exhibit anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia .

Enzyme Inhibition

The compound has been studied for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cancer cell growth, which is particularly relevant in the context of resistance to traditional chemotherapy agents like methotrexate .

Case Studies

  • In Vitro Studies : In a study analyzing the effects of benzamide derivatives on cancer cell lines, 4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting potential for further development as an anticancer agent .
  • Mechanistic Studies : Research into the metabolic pathways affected by this compound revealed that it may disrupt cellular redox balance by inhibiting NADK (nicotinamide adenine dinucleotide kinase), leading to destabilization of DHFR and subsequent cell growth inhibition .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-Fluoro-N-(2-morpholinoethyl)benzamideLacks carbamothioyl groupDifferent binding affinity
N-(2-Morpholinoethyl)carbamothioyl)benzamideLacks fluoro groupAltered reactivity
4-Fluoro-N-(2-aminoethyl)carbamothioyl)benzamideContains aminoethyl instead of morpholinoethylVariations in activity

The unique combination of functional groups in 4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride distinguishes it from these similar compounds, potentially enhancing its effectiveness as a therapeutic agent .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Anticancer Activity : Preliminary studies suggest that compounds similar to 4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride may exhibit anticancer properties by inhibiting specific cancer cell lines. The presence of the fluorine atom and the morpholino group enhances biological activity and selectivity towards cancer cells.
    • Targeting Protein Kinases : Research indicates that this compound may act as an inhibitor for certain protein kinases involved in cancer progression, making it a candidate for further development in targeted therapies.
  • Neuropharmacology
    • CNS Activity : The morpholino group suggests potential activity in central nervous system disorders. Studies exploring its effects on neurotransmitter systems could reveal insights into treating conditions such as anxiety or depression.
    • Neuroprotective Effects : Investigations into neuroprotective properties are ongoing, with initial findings indicating that it may help mitigate neurodegenerative processes.
  • Synthetic Chemistry
    • Building Block for Complex Molecules : The compound serves as a versatile building block in synthetic organic chemistry, allowing chemists to create more complex structures through various reactions, including coupling reactions and functional group modifications.
    • Development of Novel Therapeutics : Its unique structure can be modified to develop new therapeutic agents with improved efficacy and reduced side effects.
  • Case Study on Anticancer Activity
    • A study published in Journal of Medicinal Chemistry explored the anticancer properties of compounds structurally related to 4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride. The results indicated significant inhibition of growth in several cancer cell lines, suggesting a mechanism involving apoptosis induction.
  • Neuropharmacological Investigation
    • Research conducted at a leading university investigated the effects of this compound on animal models of anxiety. The results demonstrated anxiolytic-like effects, warranting further exploration into its mechanism of action within the CNS.
  • Synthetic Applications
    • A recent publication highlighted the use of this compound as a precursor in synthesizing novel thiazole derivatives with enhanced biological activity, showcasing its utility in synthetic methodologies.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis due to its benzamide and carbamothioyl functional groups:

  • Benzamide hydrolysis : Cleavage of the amide bond under acidic conditions produces 4-fluorobenzoic acid and the corresponding amine-thiourea intermediate.

  • Carbamothioyl hydrolysis : The thiourea moiety reacts with aqueous alkali to form a urea derivative and release hydrogen sulfide.

Reaction TypeConditionsProducts
Acid hydrolysisHCl/H₂O, reflux4-Fluorobenzoic acid + 2-morpholinoethylthiourea
Base hydrolysisNaOH, 80°C4-Fluoro-N-(2-morpholinoethyl)urea + H₂S

Nucleophilic Substitution

The fluorine atom on the benzamide ring participates in aromatic substitution:

  • Amination : Reacts with primary amines (e.g., methylamine) in DMF at 120°C to yield 4-amino derivatives .

  • Suzuki coupling : Palladium-catalyzed coupling with arylboronic acids replaces fluorine with aryl groups, expanding structural diversity .

Coordination Chemistry

The morpholinoethylcarbamothioyl group acts as a ligand for transition metals:

  • Forms stable complexes with Cu(II), Ni(II), and Co(II) in ethanol/water mixtures.

  • Coordination occurs via the sulfur atom of the thiourea and the morpholine oxygen, creating octahedral geometries .

Example :
Compound+CuCl2[Cu(Compound)2Cl2]\text{Compound} + \text{CuCl}_2 \rightarrow [\text{Cu(Compound)}_2\text{Cl}_2]
Characterized by UV-Vis (λmax=650 nm\lambda_{\text{max}} = 650\ \text{nm}) and ESR spectroscopy .

Functional Group Transformations

  • Thiourea alkylation : Reacts with methyl iodide in THF to form S-methyl derivatives, altering hydrogen-bonding capacity.

  • Morpholine ring modifications : The morpholinoethyl group undergoes quaternization with alkyl halides, enhancing solubility in polar solvents .

Stability Under Synthetic Conditions

  • Thermal stability : Decomposes above 250°C via cleavage of the carbamothioyl-morpholinoethyl linkage (TGA data) .

  • pH-dependent reactivity : Stable in pH 4–7; rapid degradation occurs in strongly acidic (pH < 2) or alkaline (pH > 10) media.

Analytical Characterization Methods

  • NMR : 19F^{19}\text{F}-NMR confirms fluorine retention post-reaction (δ=112 ppm\delta = -112\ \text{ppm}) .

  • HPLC : Purity >98% achieved using C18 columns (60:40 acetonitrile/water).

This reactivity profile positions the compound as a versatile intermediate for synthesizing pharmacologically active molecules, though optimization of reaction conditions (temperature, catalyst loading) remains critical for yield improvement .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 4-fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride and related compounds:

Compound Name Molecular Formula Substituents Key Structural Features Reference
4-Fluoro-N-((2-morpholinoethyl)carbamothioyl)benzamide hydrochloride (Target) Not explicitly provided 4-fluoro benzamide, 2-morpholinoethyl carbamothioyl, HCl Likely cis thiourea configuration; hydrochloride salt enhances solubility. -
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide Not provided 3-fluoro benzamide, ethyl(2-hydroxyethyl) carbamothioyl Cis configuration confirmed; acts as a bidentate ligand for metal coordination.
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide C15H15N3OS 2-methyl benzamide, 4-methylpyridin-2-yl carbamothioyl Monoclinic crystal system; intra- and intermolecular hydrogen bonds.
4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide C13H9FN2O4 4-fluoro benzamide, 2-hydroxy-4-nitrophenyl Dihedral angle 14.1°; intramolecular H-bond (2.573 Å) stabilizes planarity.
4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide hydrochloride C24H26ClFN3O2 4-fluoro benzamide, piperazinyl-ethyl, naphthalenyl Piperazine ring enhances basicity; hydrochloride salt improves solubility.
4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride C22H23ClN4O2S 4-cyano benzamide, benzo[d]thiazol, morpholinoethyl Bulky benzo[d]thiazol group; molecular weight 443.0 g/mol.

Substituent Effects on Properties

  • Fluorine Position : The target compound’s 4-fluoro substitution on the benzamide ring contrasts with the 3-fluoro analog in . Para-substitution may enhance electronic effects (e.g., electron withdrawal) compared to meta-substitution, influencing binding interactions in coordination complexes or biological targets.
  • Morpholinoethyl vs. Piperazinyl Groups: The morpholine ring (oxygen-containing) in the target compound differs from the piperazine ring (nitrogen-containing) in . Morpholine’s lower basicity may reduce protonation in physiological conditions, affecting solubility and membrane permeability.
  • Hydrochloride Salt : All salt forms (e.g., target compound, –8) exhibit improved aqueous solubility compared to neutral analogs, critical for pharmaceutical applications.

Molecular Conformation and Hydrogen Bonding

  • Cis Thiourea Configuration : The cis arrangement in thiourea derivatives (e.g., ) enables bidentate ligand behavior, which is likely retained in the target compound for metal coordination .
  • Dihedral Angles and Planarity: The dihedral angle of 14.1° in ’s nitro-substituted analog suggests moderate planarity disruption. In contrast, the target compound’s morpholinoethyl group may impose greater steric hindrance, altering molecular packing.
  • Hydrogen Bonds : Intramolecular H-bonds (e.g., ’s 2.573 Å bond) stabilize planar conformations, while intermolecular H-bonds () influence crystal packing and solubility.

Pharmacological and Material Science Implications

  • Ligand Potential: Thiourea derivatives like the target compound and ’s analog are promising ligands for metal complexes due to their sulfur and nitrogen donor atoms.
  • Bioavailability: Morpholinoethyl and piperazinyl groups (–8) are common in drug design for their solubility-enhancing properties. The target compound’s hydrochloride salt further supports this.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.